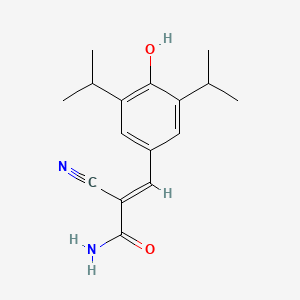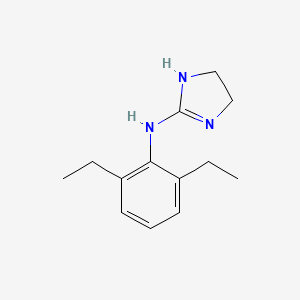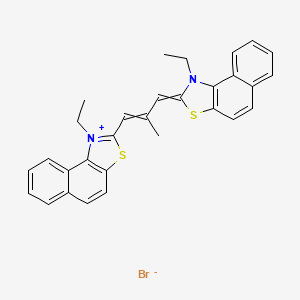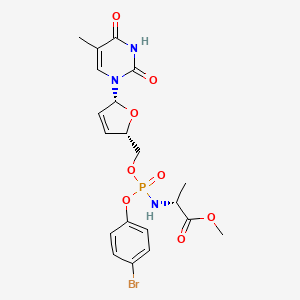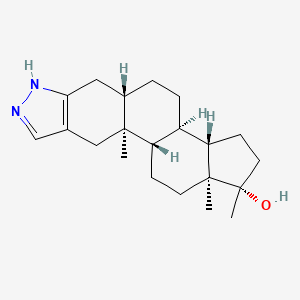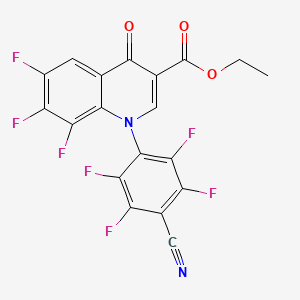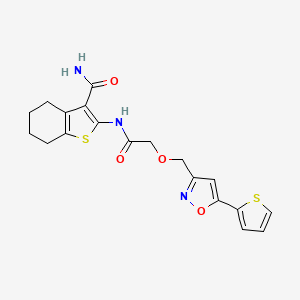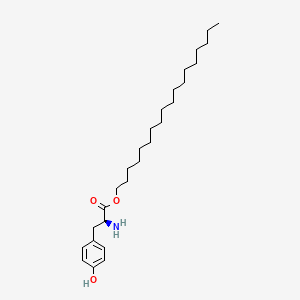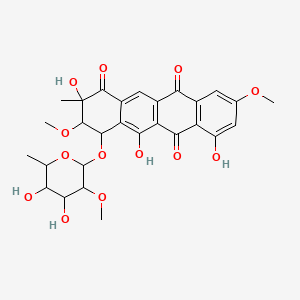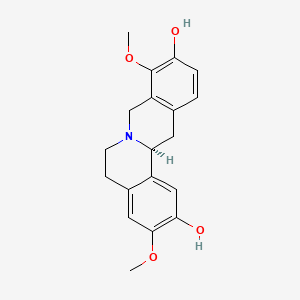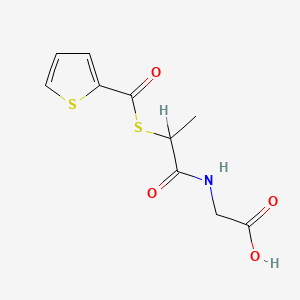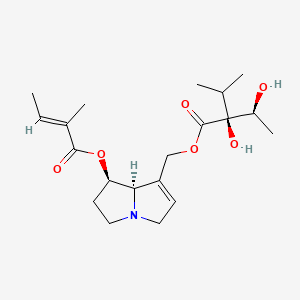
Symphytine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and its role in plant defense mechanisms.
Medicine: Studied for its potential therapeutic effects, despite its toxicity.
Mécanisme D'action
- Its primary targets are not well-defined, but it has been traditionally used for various purposes, including bone breakages, sprains, liver problems, gastritis, ulcers, skin issues, joint pain, and contusions .
- The antimicrobial effects of comfrey leaves (which contain symphytine) may be attributed to phenolic compounds. These compounds could interfere with bacterial cell permeability, bind to adhesins, or inhibit DNA/RNA replication and transcription .
- Cellular mechanisms proposed for comfrey root extract (containing this compound) include targeting intracellular signaling pathways triggered by NF-κB, AP-1, PPAR, Nrf2, and MAPKs .
- A hydroalcoholic extract of comfrey root impairs pro-inflammatory scenarios in human endothelial cells. Its mucilage-depleted fraction reduces interleukin-1 (IL-1)-induced expression of pro-inflammatory factors .
Target of Action
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of symphytine involves several steps, starting from basic organic compounds. The process typically includes the formation of the necine base, followed by esterification with necic acids. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired alkaloid structure .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. extraction from Symphytum species is a method used in research settings. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound from other plant constituents .
Analyse Des Réactions Chimiques
Types of Reactions: Symphytine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert this compound to less toxic derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of different derivatives.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced alkaloids, and various substituted derivatives, each with different levels of toxicity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Echimidine: Another pyrrolizidine alkaloid found in comfrey with similar toxicological properties.
Lasiocarpine: Known for its hepatotoxicity and found in other plants of the Boraginaceae family.
Senecionine: A pyrrolizidine alkaloid with similar structure and toxicity, found in Senecio species.
Uniqueness of Symphytine: this compound is unique due to its specific necine base structure and the particular necic acids it contains. This structural uniqueness contributes to its specific biological activities and toxicological profile .
Propriétés
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-SMLWLWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22571-95-5 | |
| Record name | Symphytine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22571-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Symphytine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022571955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SYMPHYTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K8W67TIDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is symphytine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in comfrey (Symphytum officinale L.), a plant traditionally used for medicinal purposes. this compound is one of several PAs identified in comfrey, alongside other notable PAs like echimidine and lycopsamine. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound is a diester alkaloid composed of a retronecine base esterified with both angelic acid and viridifloric acid at the 7- and 9-positions, respectively. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C22H33NO7, and its molecular weight is 423.5 g/mol. []
Q4: How can this compound be detected and quantified?
A4: Various analytical techniques are employed to identify and quantify this compound in plant material and extracts. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. Gas chromatography (GC) coupled with MS has also proven effective in quantifying this compound and its N-oxide form. [, , , ]
Q5: What are N-oxides, and why are they important in the context of this compound analysis?
A5: N-oxides are oxidized forms of alkaloids, including this compound. They are often present at higher concentrations than their parent alkaloids in plants. Critically, standard extraction and analytical methods may underestimate the true concentration of this compound in comfrey unless steps are taken to reduce N-oxides to their corresponding free base forms. This is crucial as N-oxides can be converted to the toxic free base form in the body. [, ]
Q6: What are the known biological activities of this compound?
A6: this compound, like other PAs, exhibits hepatotoxicity. In rodent models, this compound administration has been linked to the development of liver tumors, specifically liver cell adenomas and hemangioendothelial sarcomas. []
Q7: What is the mechanism of toxicity associated with this compound?
A7: While the precise mechanism is not fully elucidated, research suggests that this compound's toxicity stems from its metabolism in the liver. Hepatic enzymes are believed to convert this compound into reactive metabolites, potentially pyrrolic derivatives, that can bind to DNA, leading to DNA damage and contributing to the development of cancerous cells. [, ]
Q8: Are there any known safety concerns regarding this compound?
A8: Yes, consumption of comfrey, and by extension, exposure to this compound, raises serious health concerns due to its hepatotoxicity. Cases of liver damage, including veno-occlusive disease, have been reported in humans following comfrey ingestion. [] This has led to restrictions on comfrey-containing products in some countries.
Q9: What is the current research focusing on regarding this compound?
A10: Current research on this compound is primarily focused on developing accurate and sensitive analytical techniques for its detection and quantification in various matrices. Additionally, efforts are underway to better understand its metabolic pathways and the specific mechanisms underlying its toxicity, particularly its genotoxicity and carcinogenicity. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B1681116.png)
